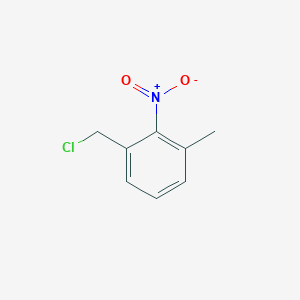
1-(Chloromethyl)-3-methyl-2-nitrobenzene
Overview
Description
1-(Chloromethyl)-3-methyl-2-nitrobenzene is an organic compound with the molecular formula C8H8ClNO2 It is a derivative of nitrobenzene, where the benzene ring is substituted with a chloromethyl group at the first position, a methyl group at the third position, and a nitro group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)-3-methyl-2-nitrobenzene can be synthesized through several methods. One common approach involves the nitration of 3-methylbenzyl chloride, followed by chloromethylation. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group. The chloromethylation can be achieved using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and yield. The use of advanced catalysts and optimized reaction parameters can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 1-(Chloromethyl)-3-methyl-2-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using iron powder and hydrochloric acid.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions.
Reduction: Hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.
Oxidation: Potassium permanganate in an acidic or basic medium.
Major Products Formed:
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Reduction: The major product is 1-(Aminomethyl)-3-methyl-2-nitrobenzene.
Oxidation: The major product is 1-(Chloromethyl)-3-carboxy-2-nitrobenzene.
Scientific Research Applications
1-(Chloromethyl)-3-methyl-2-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: It can be used in the preparation of polymers and resins with specific properties.
Medicinal Chemistry: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug development.
Chemical Biology: It can be used as a building block for the synthesis of probes and other tools for studying biological systems.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-3-methyl-2-nitrobenzene depends on the specific chemical reactions it undergoes. For instance:
Nucleophilic Substitution: The chlorine atom in the chloromethyl group is a good leaving group, making the compound susceptible to nucleophilic attack. The nucleophile attacks the carbon atom bonded to the chlorine, leading to the formation of a new bond and the release of chloride ion.
Reduction: The nitro group is reduced through a series of electron transfer steps, ultimately converting it to an amino group.
Oxidation: The methyl group is oxidized through the formation of intermediate species such as alcohols and aldehydes, eventually yielding a carboxylic acid.
Comparison with Similar Compounds
1-(Chloromethyl)-3-methyl-2-nitrobenzene can be compared with other similar compounds such as:
1-(Chloromethyl)-2-nitrobenzene: Lacks the methyl group at the third position, which can influence its reactivity and applications.
1-(Chloromethyl)-4-methyl-2-nitrobenzene: The position of the methyl group can affect the compound’s chemical properties and reactivity.
1-(Bromomethyl)-3-methyl-2-nitrobenzene: The presence of a bromine atom instead of chlorine can alter the compound’s reactivity in nucleophilic substitution reactions.
Properties
IUPAC Name |
1-(chloromethyl)-3-methyl-2-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-6-3-2-4-7(5-9)8(6)10(11)12/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKOAMCBHOMXOPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CCl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80544159 | |
| Record name | 1-(Chloromethyl)-3-methyl-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80544159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70018-11-0 | |
| Record name | 1-(Chloromethyl)-3-methyl-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80544159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(Methylsulfanyl)-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B3056189.png)








![4-{[(3,4-Dichlorobenzyl)sulfonyl]amino}benzoic acid](/img/structure/B3056204.png)




